[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone
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Overview
Description
[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[35]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is a complex organic compound featuring a spirocyclic structure
Scientific Research Applications
Chemistry
In chemistry, [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a promising lead compound for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers. Its unique properties make it suitable for applications in advanced materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the pyrimidine ring. Typical reaction conditions involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone would regenerate the hydroxyl group.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [(1R,3S)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]nonan-7-yl]-5,6-diethylpyridazine-4-carbonitrile
- 4-[(1R,3S)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]nonan-7-yl]benzonitrile
Uniqueness
[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is unique due to its combination of a spirocyclic core with a morpholinyl-pyrimidinyl moiety. This structural arrangement provides distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-2-27-16-11-15(24)19(16)3-5-22(6-4-19)17(25)14-12-20-18(21-13-14)23-7-9-26-10-8-23/h12-13,15-16,24H,2-11H2,1H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMFCBABACUCN-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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